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Compound of Interest

Compound Name: D-2-Phosphoglyceric acid

Cat. No.: B3327455 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the function of D-2-
Phosphoglyceric acid (2-PG) within the glycolytic pathway. As a critical intermediate, the

enzymatic conversion of 2-PG represents a key regulatory and energetic step in cellular

metabolism. This document details the biochemical transformation of 2-PG, the kinetics and

thermodynamics of the involved enzyme, enolase, and its emerging roles in cellular signaling,

offering insights for therapeutic development.

D-2-Phosphoglyceric Acid in the Glycolytic Pathway
D-2-Phosphoglyceric acid is the substrate for the ninth step of glycolysis, a near-universal

metabolic pathway for energy production. In this crucial reaction, 2-PG is converted to

phosphoenolpyruvate (PEP) through a dehydration reaction catalyzed by the enzyme enolase

(phosphopyruvate hydratase). This conversion is essential as it generates a high-energy

phosphate compound, PEP, which is subsequently used to produce ATP in the final step of

glycolysis.

The reaction is a reversible dehydration, where a molecule of water is removed from 2-

phosphoglycerate. This seemingly simple step is a profound molecular rearrangement that

nearly doubles the standard free energy of hydrolysis of the phosphate bond, priming the

molecule for substrate-level phosphorylation.

The Enzymatic Conversion by Enolase
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Enolase (EC 4.2.1.11) is a metalloenzyme that facilitates the reversible dehydration of 2-PG to

PEP. The catalytic mechanism requires the presence of two divalent metal ions, typically

magnesium (Mg²⁺), per active site. One Mg²⁺ ion acts as a conformational ion, binding to the

enzyme to create the substrate binding site, while the second is the catalytic ion, participating

directly in the chemical reaction.

The proposed mechanism proceeds via an E1cB elimination reaction involving a carbanion

intermediate. A basic residue in the active site abstracts a proton from C-2 of 2-PG, forming a

carbanionic intermediate that is stabilized by the catalytic Mg²⁺ ion. Subsequently, the hydroxyl

group at C-3 is eliminated as a water molecule, resulting in the formation of the double bond

characteristic of PEP.

Quantitative Data
The following tables summarize key quantitative data related to the enzymatic conversion of D-
2-Phosphoglyceric acid.

Thermodynamic Properties
The conversion of 2-PG to PEP is a reversible reaction with a relatively small positive standard

Gibbs free energy change, indicating it is readily reversible under cellular conditions.

Parameter Value Conditions

Standard Gibbs Free Energy

(ΔG°')
+1.8 kJ/mol to +7.5 kJ/mol

pH 7.0, 25-37 °C, 1 M

concentrations

Enolase Kinetic Parameters
The kinetic parameters of enolase vary across different species, reflecting evolutionary

adaptations of this highly conserved enzyme.
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Organism Isoform/Type
K_m for 2-PG
(µM)

V_max (U/mg) k_cat (s⁻¹)

Homo sapiens

(Human)
Muscle-specific ~30 - 70 - ~73

Saccharomyces

cerevisiae

(Yeast)

Enolase I ~20 - 80 ~93 ~60

Escherichia coli - ~8 - 20 - ~950

Note: Values are approximate and can vary based on experimental conditions (pH,

temperature, ionic strength, and Mg²⁺ concentration).

Experimental Protocols
Spectrophotometric Assay for Enolase Activity
This protocol describes a continuous coupled-enzyme assay to determine the activity of

enolase by monitoring the decrease in NADH absorbance at 340 nm. The formation of PEP is

coupled to the pyruvate kinase and lactate dehydrogenase reactions.

Materials:

Tris or HEPES buffer (e.g., 50 mM, pH 7.5)

Magnesium chloride (MgCl₂) (e.g., 2 mM)

Potassium chloride (KCl) (e.g., 100 mM)

Adenosine diphosphate (ADP) (e.g., 1.5 mM)

β-Nicotinamide adenine dinucleotide, reduced form (NADH) (e.g., 0.2 mM)

D-2-Phosphoglyceric acid (2-PG) substrate (e.g., 1 mM)

Pyruvate kinase (PK) (e.g., 5 units/mL)
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Lactate dehydrogenase (LDH) (e.g., 10 units/mL)

Enzyme sample (e.g., cell lysate or purified enolase)

Spectrophotometer capable of reading at 340 nm

Procedure:

Prepare a reaction mixture containing buffer, MgCl₂, KCl, ADP, NADH, PK, and LDH.

Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C).

Add the enzyme sample to the reaction mixture and mix gently.

Initiate the reaction by adding the 2-PG substrate.

Immediately monitor the decrease in absorbance at 340 nm over time. The rate of NADH

oxidation is proportional to the rate of PEP formation.

Calculate the enolase activity based on the rate of absorbance change, using the molar

extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Quantification of D-2-Phosphoglyceric Acid by LC-
MS/MS
This protocol provides a general workflow for the sensitive and specific quantification of 2-PG in

biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

Biological sample (e.g., cell culture, tissue homogenate)

Internal standard (e.g., ¹³C-labeled 2-PG)

Methanol, ice-cold

Acetonitrile
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Formic acid

Ultrapure water

LC-MS/MS system with a suitable column (e.g., HILIC or ion-pairing reversed-phase)

Procedure:

Sample Extraction:

Homogenize tissue or pellet cells in ice-cold methanol to quench metabolism and extract

metabolites.

Add the internal standard to the extraction solvent.

Vortex and incubate at -20°C to precipitate proteins.

Centrifuge to pellet debris and collect the supernatant.

Sample Preparation:

Dry the supernatant under a stream of nitrogen or by vacuum centrifugation.

Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., a mixture of

acetonitrile and water).

LC-MS/MS Analysis:

Inject the prepared sample onto the LC system.

Separate 2-PG from other metabolites using an appropriate chromatographic gradient.

Detect and quantify 2-PG and its internal standard using the mass spectrometer in

Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion

transitions.

Data Analysis:

Generate a standard curve using known concentrations of 2-PG.
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Determine the concentration of 2-PG in the samples by comparing the peak area ratio of

the analyte to the internal standard against the standard curve.
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Caption: Conversion of 3-Phosphoglycerate to Phosphoenolpyruvate in glycolysis.

Experimental Workflow for Enolase Activity Assay

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b3327455?utm_src=pdf-body
https://www.benchchem.com/product/b3327455?utm_src=pdf-body
https://www.benchchem.com/product/b3327455?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3327455?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Assay

Analysis

Prepare Reaction Mix
(Buffer, MgCl2, ADP, NADH, PK, LDH)

Mix Enzyme and Reaction Mix

Prepare Enzyme Sample Prepare 2-PG Substrate

Initiate with 2-PG

Monitor A340nm

Calculate Rate of
Absorbance Change

Determine Enolase Activity

Click to download full resolution via product page

Caption: Workflow for the spectrophotometric enolase activity assay.
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Caption: Moonlighting functions of enolase in signaling pathways.

To cite this document: BenchChem. [The Pivotal Role of D-2-Phosphoglyceric Acid in
Glycolysis: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3327455#role-of-d-2-phosphoglyceric-acid-in-
glycolysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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